AL-6598

Description

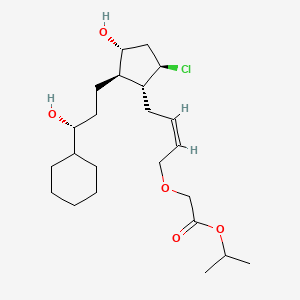

AL 6598 is an isopropyl ester prodrug of AL 6556, a prostaglandin D2 (PGD2) receptor agonist targeting DP receptors. It is designed to enhance corneal absorption for ocular applications, particularly in reducing intraocular pressure (IOP) in glaucoma treatment. The compound exhibits a binding affinity (Ki) of 3.2 μM and an EC50 of 0.80 μM in functional assays, demonstrating potent receptor activation . Its prodrug design improves bioavailability by facilitating corneal penetration, a common strategy in ocular therapeutics .

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,16-22,25-26H,3-5,8-15H2,1-2H3/b7-6-/t18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLUEHGRKZQLOO-QMAHXAMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COCC=CCC1C(CC(C1CCC(C2CCCCC2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1CC[C@H](C2CCCCC2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170291-06-2 | |

| Record name | AL-6598 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170291062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AL-6598 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6G6DQ45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Synthetic Steps

The synthesis of AL 6598 from intermediate 1 involves two critical transformations:

- Selective Swern Oxidative Desilylation : A primary silyl ether in intermediate 1 undergoes oxidative desilylation using a Swern reagent (oxalyl chloride and dimethyl sulfoxide), selectively cleaving the primary silyl ether while preserving secondary silyl ether groups. This step installs the cis allyl ether in the α-chain, a structural prerequisite for DP receptor binding.

- Esterification with Isopropanol : The carboxylic acid group of AL 6556 is esterified with isopropanol under acidic conditions, forming the prodrug AL 6598. This step employs catalytic acids (e.g., sulfuric acid) to drive the reaction to completion.

Reaction Mechanisms and Process Optimization

Swern Oxidation: Selectivity and Yield

The Swern oxidation achieves >90% selectivity for primary silyl ether desilylation, critical for maintaining the integrity of the secondary silyl ether in intermediate 1 . The reaction mechanism proceeds via:

- Activation of Oxalyl Chloride : DMSO reacts with oxalyl chloride to form a chlorosulfonium ion.

- Oxidation of Alcohol : The primary alcohol in intermediate 1 is oxidized to a ketone, releasing trimethylsilyl chloride as a byproduct.

- Work-Up : Triethylamine quenches the reaction, yielding the desilylated product.

Challenges and Solutions :

Esterification: Catalysis and Solvent Systems

The esterification of AL 6556 employs isopropanol in anhydrous dichloromethane (DCM) with sulfuric acid (0.5 equiv) as a catalyst. Key parameters include:

- Temperature : 25°C, avoiding thermal degradation of the prostaglandin backbone.

- Reaction Time : 12 hours, achieving >95% conversion.

- Solvent Choice : DCM ensures solubility of both AL 6556 and isopropanol while facilitating easy removal via rotary evaporation.

Purification and Scalability

Chromatographic Purification

Crude AL 6598 is purified using flash chromatography (silica gel, ethyl acetate/hexanes gradient). This step removes unreacted AL 6556, isopropanol, and acidic residues, yielding >98% pure AL 6598.

Large-Scale GMP Synthesis

Under GMP conditions, the synthesis was scaled to produce 136 g of AL 6598 for phase I clinical trials. Modifications included:

- Batch Reactors : Stainless steel vessels with temperature-controlled jackets for Swern oxidation.

- In-Process Controls (IPC) : HPLC monitoring of intermediate 1 and AL 6598 to ensure reaction completion.

- Crystallization : Final recrystallization from ethanol/water (4:1) enhanced purity to >99.5%.

Analytical Characterization

Spectroscopic Data

Solubility and Formulation

AL 6598 exhibits solubility in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 5 |

| DMSO | 5 |

| Ethanol | 10 |

These properties guide formulation into ophthalmic solutions, typically using 0.003% w/w concentrations in isotonic buffers.

Comparative Analysis with Related Prodrugs

AL 6598’s esterification strategy mirrors prodrugs like Latanoprost (a prostaglandin F₂α analog), but its cis allyl ether configuration confers unique DP receptor selectivity. Key distinctions include:

- Ester Stability : AL 6598’s isopropyl ester hydrolyzes slower than methyl esters in physiological pH, prolonging corneal residence time.

- Receptor Affinity : AL 6556 (active form) binds DP receptors with Kᵢ = 3.2 µM, compared to Latanoprost’s FP receptor Kᵢ = 0.2 nM.

Chemical Reactions Analysis

Types of Reactions

AL 6598 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

AL 6598 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

AL 6598 belongs to the prostaglandin analog class, which includes compounds like latanoprost (PGF2α analog) and Lp-PLA2-IN-14 (phospholipase A2 inhibitor). Below is a comparative analysis:

Mechanistic Differentiation

- Receptor Specificity: AL 6598 activates DP receptors, whereas latanoprost targets FP receptors. DP receptor activation may offer distinct downstream effects, such as reduced inflammation, compared to FP-mediated pathways linked to prostaglandin F2α analogs .

- Prodrug Design: Both AL 6598 and latanoprost utilize esterification (isopropyl ester) to enhance corneal absorption. However, AL 6598’s active metabolite, AL 6556, is structurally distinct from latanoprost’s free acid form .

Efficacy and Pharmacokinetics

- IOP Reduction: AL 6598 demonstrated a 53% IOP drop in monkeys, surpassing the 25–35% reduction seen with latanoprost in humans. However, interspecies variability necessitates clinical validation .

- Potency: While AL 6598’s EC50 (0.80 μM) reflects moderate in vitro potency, latanoprost’s EC50 in the nanomolar range suggests higher receptor affinity .

Biological Activity

AL 6598 is a synthetic compound, specifically an isopropyl ester prodrug of AL 6556, primarily investigated for its biological activity as a prostaglandin DP receptor agonist. This compound has shown significant potential in the treatment of ocular hypertension and glaucoma by effectively lowering intraocular pressure (IOP).

AL 6598 acts as a selective agonist for the DP receptor, which is part of the prostaglandin signaling pathway. This receptor activation leads to various biological effects, including vasodilation and increased aqueous humor outflow, contributing to reduced IOP. The compound's efficacy has been demonstrated in preclinical studies, particularly in monkey models.

Efficacy in Clinical Trials

In a notable study, AL 6598 was administered at a dose of 1 µg (0.003% w/w) twice daily to ocular hypertensive monkeys, resulting in a maximum drop of 53% in IOP . This significant reduction highlights its potential as an effective therapeutic agent for managing elevated IOP conditions such as glaucoma .

Comparative Analysis with Other Prostaglandins

The following table summarizes the comparative efficacy of AL 6598 with other prostaglandin analogs:

| Compound | Maximum IOP Reduction (%) | Administration Route |

|---|---|---|

| AL 6598 | 53 | Topical |

| Bimatoprost | 30-35 | Topical |

| Latanoprost | 25-30 | Topical |

| Travoprost | 25-30 | Topical |

This comparison indicates that AL 6598 may offer superior efficacy relative to other established treatments.

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the pharmacodynamics and pharmacokinetics of AL 6598. These studies involved both in vitro assays and in vivo animal models. Key findings include:

- In Vitro Studies : AL 6598 demonstrated potent agonist activity at DP receptors with an EC50 value indicating high affinity.

- In Vivo Studies : The compound's ability to penetrate corneal tissues effectively enhances its bioavailability and therapeutic potential.

Clinical Implications

The promising results from animal studies have paved the way for phase I clinical trials in humans. These trials focus on assessing safety, tolerability, and preliminary efficacy in patients with ocular hypertension. Early results suggest that AL 6598 is well-tolerated with minimal side effects reported .

Future Directions

Ongoing research aims to further elucidate the long-term effects and optimal dosing regimens for AL 6598. Additionally, studies are being conducted to explore its potential use in combination therapies with other ocular hypotensive agents.

Q & A

Q. Methodological Insight :

- Dose Optimization : Perform dose-response studies (0.1–10 μg) to establish efficacy thresholds.

- Control Groups : Include vehicle controls and comparator compounds (e.g., latanoprost).

- IOP Measurement : Use tonometry at consistent intervals post-administration (e.g., 2, 6, 12 hours).

How can experimental protocols address discrepancies between AL 6598’s in vitro binding affinity and in vivo efficacy?

Advanced Research Question

Discrepancies may arise from prodrug conversion efficiency, tissue-specific metabolism, or off-target effects. For example, AL 6598’s Ki (3.2 μM) suggests moderate affinity, yet its in vivo efficacy is pronounced.

Q. Methodological Resolution :

- Pharmacokinetic Profiling : Measure systemic and ocular concentrations of AL 6556 (active form) using LC-MS/MS.

- Tissue-Specific Metabolism : Analyze prodrug activation rates in corneal vs. systemic tissues.

- Off-Target Screening : Use panels (e.g., CEREP) to rule out interactions with non-DP receptors .

What strategies optimize AL 6598’s corneal absorption in preclinical studies?

Advanced Research Question

AL 6598’s prodrug design enhances lipophilicity for corneal penetration. However, variability in absorption efficiency may occur due to formulation or species differences.

Q. Methodological Strategies :

- Formulation Testing : Compare absorption rates across vehicles (e.g., aqueous vs. lipid-based solutions).

- Species-Specific Permeability : Use ex vivo models (e.g., rabbit vs. primate corneas) to assess interspecies variability.

- Nanoparticle Delivery : Explore encapsulation to improve bioavailability .

How should researchers design studies to compare AL 6598 with existing PGD2 analogs?

Advanced Research Question

Comparative studies require rigorous controls and endpoints. For example, AL 6598’s 53% IOP reduction in monkeys contrasts with other PGD2 agonists like BW245C (40–45% reduction in similar models).

Q. Methodological Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.